molecular formula C25H28N2O4S B5026591 N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

货号 B5026591
分子量: 452.6 g/mol
InChI 键: CZTNXMUAFWIKNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been investigated for its efficacy against other types of cancer.

作用机制

Sorafenib works by inhibiting the activity of several protein kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis. This leads to the inhibition of tumor growth and the induction of tumor cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell death, and the inhibition of angiogenesis. Sorafenib has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.

实验室实验的优点和局限性

The advantages of Sorafenib for lab experiments include its well-characterized mechanism of action and its ability to inhibit the activity of several protein kinases that are involved in cancer progression. However, the limitations of Sorafenib include its low solubility in water and its potential to cause off-target effects.

未来方向

There are several future directions for the investigation of Sorafenib, including the development of more potent and selective inhibitors of protein kinases, the identification of biomarkers that can predict response to Sorafenib, and the investigation of Sorafenib in combination with other therapeutic agents. Additionally, the development of Sorafenib analogs that have improved pharmacokinetic properties and reduced toxicity is an area of active investigation.

合成方法

The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with 4-butylaniline to form N-(4-butylphenyl)-2-fluoro-4-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl]amino]benzamide. The final step involves the methylation of the sulfonamide group with methyl iodide to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide.

科学研究应用

Sorafenib has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including hepatocellular carcinoma, breast cancer, and thyroid cancer. Sorafenib works by inhibiting the activity of several protein kinases that are involved in cell proliferation, angiogenesis, and apoptosis. In addition to its anti-cancer properties, Sorafenib has also been investigated for its potential to treat other diseases, such as psoriasis and renal fibrosis.

属性

IUPAC Name

N-(4-butylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-5-6-19-7-11-21(12-8-19)26-25(28)20-9-13-22(14-10-20)27(2)32(29,30)24-17-15-23(31-3)16-18-24/h7-18H,4-6H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTNXMUAFWIKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。